(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide
Description
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-10-17-14-11(19-6-3)8-7-9-12(14)20-15(17)16-13(18)5-2/h4,7-9H,1,5-6,10H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCPLLDFCUPXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N=C1N(C2=C(C=CC=C2S1)OCC)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves the condensation of 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine with propionic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene, and requires a catalyst like pyridine to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran under an inert atmosphere.
Substitution: Various nucleophiles (amines, thiols); reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Corresponding substituted derivatives
Scientific Research Applications
Research indicates that this compound exhibits significant antimicrobial and anticancer properties. The presence of the benzo[d]thiazole moiety is particularly notable for its biological interactions:
- Antimicrobial Activity : Studies have shown that derivatives of benzo[d]thiazole can inhibit the growth of various bacterial strains. The specific mechanism typically involves interference with bacterial enzyme systems or disruption of cell wall synthesis.
- Anticancer Potential : The compound's structure suggests potential for targeting cancer cells through mechanisms such as apoptosis induction or inhibition of tumor growth factors. Preliminary studies indicate that it may affect signaling pathways involved in cancer progression.
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide:
- Anticancer Research : A study demonstrated that this compound could inhibit the proliferation of specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Efficacy : Another research effort illustrated its effectiveness against resistant bacterial strains, indicating a promising avenue for developing new antibiotics .
- Mechanistic Insights : Investigations into its mechanism of action revealed that it may interact with DNA or RNA synthesis pathways, offering insights into how it could be utilized in targeted therapies.
Summary Table of Applications
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-imine hydrobromide
- 3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-amine
Uniqueness
Compared to similar compounds, (Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide exhibits unique properties due to the presence of the propionamide group. This functional group enhances its biological activity and allows for more diverse chemical reactions. Additionally, its (Z)-configuration contributes to its distinct chemical and physical properties, making it a valuable compound for research and industrial applications.
Biological Activity
(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)propionamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological activities, structure-activity relationships, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 3-allyl-4-ethoxybenzo[d]thiazole with propionamide under specific conditions. The reaction often employs catalysts such as piperidine and requires careful control of temperature and solvent to optimize yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzothiazole derivatives, including this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate promising activity:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| This compound | 100 | 99% |
These results suggest that the compound can significantly inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .
Antitubercular Activity
Benzothiazole derivatives are known for their antitubercular properties. A study reported that related compounds exhibited IC50 values ranging from 7.7 μM to 11.1 μM against Mycobacterium tuberculosis, indicating a potential therapeutic application for this compound in treating tuberculosis .
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is influenced by their structural features. Modifications in the substituents on the benzothiazole ring can lead to variations in potency and selectivity. For instance, the presence of an allyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Research suggests that optimizing these structural components can lead to more effective drug candidates .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several benzothiazole derivatives, including this compound. Results showed significant inhibition against Gram-positive bacteria, supporting its potential use in clinical settings .
- Antitubercular Screening : Another investigation focused on the antitubercular activity of similar compounds, revealing that modifications in the benzothiazole scaffold could enhance efficacy against resistant strains of Mycobacterium tuberculosis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
